2-Chloro-3-cyano-6-fluorobenzamide
Description
2-Chloro-3-cyano-6-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with chlorine (Cl) at position 2, cyano (CN) at position 3, and fluorine (F) at position 5. This compound’s unique electronic profile—imparted by electron-withdrawing groups (Cl, F, CN)—enhances its stability and reactivity, making it a candidate for pharmaceutical intermediates and agrochemicals.
Properties
Molecular Formula |
C8H4ClFN2O |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
2-chloro-3-cyano-6-fluorobenzamide |
InChI |
InChI=1S/C8H4ClFN2O/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-2H,(H2,12,13) |
InChI Key |
KQKNPDGUUGLRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-fluorobenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-cyano-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include 2-aminobenzamides, 2-chloro-6-fluoro-3-formylbenzoic acid, and derivatives like N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a). Key differences lie in substituent groups and backbone modifications:
Key Observations:
- Electron-Withdrawing Effects: The Cl, F, and CN groups in the target compound enhance electrophilic character compared to 2-aminobenzamides, which feature an electron-donating NH₂ group. This difference impacts reactivity in nucleophilic substitution reactions and interactions with biological targets .
- Reactivity: Unlike the aldehyde group in 2-chloro-6-fluoro-3-formylbenzoic acid, the cyano group in the target compound is less prone to oxidation, offering greater stability in synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
